Benzyl 2-aminopropanoate 4-methylbenzenesulfonate Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 46229-47-4
VCID: VC21541749
InChI: InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

CAS No.: 46229-47-4

VCID: VC21541749

Molecular Formula: C17H21NO5S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate - 46229-47-4

Description

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is an organic compound with a unique structure that combines a benzyl ester and a sulfonate group. Its molecular formula is C17H21NO5S, and it has a molecular weight of approximately 427.51 g/mol . This compound is notable for its applications in chemistry, biology, and medicine, primarily due to its reactivity and ability to participate in diverse chemical transformations.

Synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

The synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate typically involves two main steps:

  • Esterification: The first step involves the esterification of 2-aminopropanoic acid with benzyl alcohol to form benzyl 2-aminopropanoate.

  • Sulfonation: The second step involves the sulfonation of the resulting ester with 4-methylbenzenesulfonyl chloride to introduce the sulfonate group.

StepReactionReagentsConditions
Esterification2-Aminopropanoic acid + Benzyl alcohol → Benzyl 2-aminopropanoateBenzyl alcohol, 2-aminopropanoic acid, catalyst (e.g., acid or base)Typically at room temperature or slightly elevated
SulfonationBenzyl 2-aminopropanoate + 4-Methylbenzenesulfonyl chloride → Benzyl 2-aminopropanoate 4-methylbenzenesulfonate4-Methylbenzenesulfonyl chloride, base (e.g., triethylamine)Usually in dichloromethane at room temperature

Biological Activity and Applications

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate exhibits biological activity primarily through its interactions with enzymes and proteins. It can act as an enzyme inhibitor or modulator, influencing biochemical pathways related to its structure and functional groups.

Biological Applications

  • Enzyme Mechanism Studies: It is used to study enzyme-substrate interactions and the mechanisms by which enzymes catalyze reactions.

  • Drug Development: This compound serves as a precursor in the synthesis of potential therapeutic agents, particularly in oncology.

  • Chemical Biology: Its ability to modify proteins makes it useful for probing biological systems and understanding disease mechanisms.

Research Findings and Future Directions

Research on Benzyl 2-aminopropanoate 4-methylbenzenesulfonate highlights its versatility in organic synthesis and its potential in medicinal chemistry. Future studies may focus on exploring its therapeutic applications and optimizing its synthesis for industrial production.

Field of ApplicationCurrent StatusFuture Directions
Organic SynthesisUsed as an intermediate in synthesizing complex moleculesDevelopment of more efficient synthetic routes
Medicinal ChemistryPotential precursor for drug developmentInvestigation of therapeutic effects in disease models
Chemical BiologyEmployed in studying enzyme mechanisms and protein modificationsFurther exploration of its role in probing biological systems
CAS No. 46229-47-4
Product Name Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
IUPAC Name benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)
Standard InChIKey NWOPHJSSBMABBD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Synonyms Benzyl2-aminopropanoate4-methylbenzenesulfonate;46229-47-4;35386-78-8;BENZYL2-AMINOPROPANOATE;TOLUENESULFONICACID;4-methylbenzenesulfonicacid;(phenylmethyl)2-azanylpropanoate;2-aminopropanoicacid(phenylmethyl)ester;DL-Ala-OBzlTosOH;H-Ala-OBzl??Tos;ACMC-209jrb;AC1MJ3EY;ACMC-209ji2;SCHEMBL1670578;CTK8F9279;MolPort-006-109-491;EINECS252-538-2;EINECS255-969-4;6166AH;AKOS016014605;VC31002;O-Benzyl-DL-alaninetoluene-p-sulfonate;O-benzyl-DL-alaninetoluene-p-sulphonate;O-Benzyl-L-alaninetoluene-p-sulphonate;1-alaninebenzylester4-toluenesulfonate
PubChem Compound 3084877
Last Modified Aug 15 2023

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